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This guide provides a comprehensive assessment of the synergistic effects of AZD1390, a
potent and brain-penetrant Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, when used in
combination with other DNA-damaging agents. AZD1390 is currently under clinical
investigation as a radiosensitizer for the treatment of central nervous system malignancies,
including glioblastoma.[1] This document summarizes key preclinical and clinical findings,
presents quantitative data in structured tables, details relevant experimental protocols, and
visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of the ATM-
Mediated DNA Damage Response

AZD1390 is an ATP-competitive kinase inhibitor with high potency and selectivity for ATM, a
critical regulator of the DNA damage response (DDR).[2][3] Upon induction of DNA double-
strand breaks (DSBs) by agents like ionizing radiation (IR) or certain chemotherapeutics, ATM
is activated and phosphorylates a cascade of downstream proteins. This signaling cascade
orchestrates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] By
inhibiting ATM, AZD1390 prevents the repair of DSBS, thereby enhancing the cytotoxic effects
of DNA-damaging agents in cancer cells.[2][3]
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Caption: AZD1390 inhibits ATM, blocking the DNA damage response and enhancing cancer
cell death.

Synergistic Effects of AZD1390 with Radiotherapy

The combination of AZD1390 with ionizing radiation has been extensively studied in preclinical
models, demonstrating significant synergistic cytotoxicity. This is particularly evident in glioma
and lung cancer cell lines, with a more pronounced effect observed in p53 mutant cells.[2] In
vivo studies using orthotopic brain tumor models have shown that the combination of AZD1390
and radiation leads to tumor regression and a significant improvement in survival compared to
radiation alone.[2][3]

Preclinical Data Summary: AZD1390 and Radiotherapy
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Cell Line | Model Cancer Type

Key Findings Reference

LN18, DDBRTGS5 (p53
wild-type)

Glioblastoma

AZD1390 (10 nM)
radiosensitizes p53
mutant cells more
effectively than p53
wild-type cells. DEF37
of 3.0 in LN18 (p53
mutant) vs. 1.2 in
DDBRTGS.

[2]

U251 (p53 mutant) Glioblastoma

30 nM AZD1390

enhanced IR-induced

G2/M arrest (80.6%

with combo vs. 64.6%

with IR alone). In
clonogenic survival [3]
assays, 30nM

AZD1390 with 5 Gy IR
resulted in 0.24%

survival vs. 2.3% with

IR alone.

NCI-H2228 Lung Cancer

AZD1390 in

combination with

radiation induced a
dose-dependent [2]
increase in G2
accumulation and

apoptosis.

Orthotopic Glioma
Models

Glioblastoma

AZD1390 in
combination with daily
fractions of IR
significantly induced

. [2][3]
tumor regressions and
increased animal
survival compared to

IR alone.
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AZD1390
pretreatment followed

by radiation inhibited

Breast Cancer PDX ] tumor growth and
Breast Cancer Brain ) o
Models (DDR gene ) improved survival in [4]
] Metastasis ]
mutations) orthotopic models

(average survival of
222 days vs. 123 days

in controls).

Early Clinical Data: AZD1390 and Radiotherapy in
Glioblastoma

A global Phase I clinical trial has provided preliminary evidence of the safety and efficacy of
AZD1390 in combination with standard-of-care radiotherapy in patients with both recurrent and
newly diagnosed glioblastoma (GBM).[5][6][7]
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] Patient Treatment o
Trial Phase . . Key Findings Reference
Population Regimen
Manageable
safety profile.
Maximum
AZD1390 tolerated dose of
(escalating 400 mg once
Recurrent GBM . _
Phase | doses) + 35 Gy daily. Median [5161[7]
(Arm A) . .
IMRT in 10 overall survival of
fractions 12.7 months in
patients
receiving
tolerated doses.
Manageable
Newly AZD1390 ]
. . safety profile.
Diagnosed, (escalating )
Maximum
Phase | MGMT doses) + 60 Gy [5][6]
i tolerated dose of
unmethylated IMRT in 30
] 300 mg once
GBM (Arm C) fractions )
daily.

Synergistic Effects of AZD1390 with Chemotherapy

While the primary focus of AZD1390 development has been as a radiosensitizer, its

mechanism of action suggests potential synergy with DNA-damaging chemotherapeutic

agents.

Combination with Temozolomide (TMZ)

Preclinical studies have explored a triple combination of AZD1390, ionizing radiation, and the

alkylating agent temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma.[3]
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Model Cancer Type

Treatment
Regimen

Key Findings Reference

NCI-H2228 Brain
Metastasis
Model

Lung Cancer

AZD1390 (15
mg/kg) + 2 Gy x
5IR + TMZ (25
mg/kg)

The triplet

combination was
tolerated and

provided additive
tumor growth

inhibition and 13l
survival benefit

over the

AZD1390 + IR

doublet.

Potential Synergy with PARP Inhibitors and
Topoisomerase Inhibitors

The inhibition of ATM by AZD1390 may create a synthetic lethal vulnerability with other DNA
Damage Response (DDR) inhibitors, such as PARP inhibitors.[1] Tumors with ATM deficiency
have shown sensitivity to the combination of PARP and ATR inhibitors.[1] While direct
experimental data on the combination of AZD1390 with PARP inhibitors is limited, the
CONCORDE clinical trial is investigating novel DDR inhibitors, including AZD1390 and the
PARP inhibitor olaparib, in combination with radiotherapy in non-small cell lung cancer, albeit in

separate arms.[6]

Similarly, topoisomerase inhibitors, which induce DNA strand breaks, represent another class
of agents with a strong rationale for combination with ATM inhibitors.[8] The inhibition of ATM

would be expected to prevent the repair of topoisomerase inhibitor-induced DNA damage,

leading to enhanced cytotoxicity. Further preclinical studies are warranted to explore these

potential synergistic interactions with AZD1390.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below

are protocols for key experiments cited in the evaluation of AZD1390.
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Caption: A typical workflow for assessing the synergy of AZD1390 with DNA-damaging agents.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the
effectiveness of cytotoxic agents.

o Cell Plating: Seed cells in 6-well plates at a density determined to yield 50-100 colonies per
well for the untreated control. Allow cells to attach overnight.

o Treatment: Treat cells with varying concentrations of AZD1390 for 1 hour before
administering different doses of ionizing radiation or another DNA-damaging agent.

 Incubation: Incubate the cells for 10-14 days until visible colonies are formed.
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» Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a
solution of methanol and acetic acid. Stain with 0.5% crystal violet.

e Colony Counting: Count colonies containing at least 50 cells.

» Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating
efficiency of the untreated control. Plot survival curves and calculate dose enhancement
factors (DEFs).

YH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (YyH2AX),
a marker for DNA double-strand breaks.

o Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with
AZD1390 and the DNA-damaging agent for the desired time.

o Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by
permeabilization with 0.2% Triton X-100.

» Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

e Antibody Incubation: Incubate with a primary antibody against yH2AX, followed by a
fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

e Imaging: Acquire images using a fluorescence microscope.

e Quantification: Count the number of yH2AX foci per nucleus using image analysis software.
An increase in the number of foci indicates a higher level of DNA damage.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the
cell cycle.

e Cell Culture and Treatment: Treat cells with AZD1390 and the DNA-damaging agent.

o Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
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¢ Fixation: Fix the cells in cold 70% ethanol.

» Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g.,
propidium iodide) and RNase A.

o Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is
proportional to the fluorescence intensity.

o Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the
G1, S, and G2/M phases of the cell cycle. A G2/M arrest is indicative of the cellular response
to DNA damage.

Conclusion

The available preclinical and early clinical data provide strong evidence for the synergistic
activity of AZD1390 with radiotherapy, particularly in the context of central nervous system
malignancies. Its ability to penetrate the blood-brain barrier and inhibit the ATM-mediated DNA
damage response makes it a promising agent to enhance the efficacy of radiation. While the
synergistic potential with other DNA-damaging agents like temozolomide is supported by initial
findings, and a strong rationale exists for combinations with PARP inhibitors and topoisomerase
inhibitors, further dedicated studies are required to fully elucidate the efficacy and safety of
these combinations. The experimental protocols detailed in this guide provide a framework for
conducting such investigations and advancing our understanding of the therapeutic potential of
AZD1390.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b605744#assessing-the-synergistic-effects-of-
azd1390-with-other-dna-damaging-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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